molecular formula C11H14ClNO2 B8015485 N-Butyl-2-chloro-5-hydroxybenzamide

N-Butyl-2-chloro-5-hydroxybenzamide

Cat. No.: B8015485
M. Wt: 227.69 g/mol
InChI Key: WFPTTWZHLXWYIW-UHFFFAOYSA-N
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Description

N-Butyl-2-chloro-5-hydroxybenzamide: is an organic compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . It is a derivative of benzamide, featuring a butyl group attached to the nitrogen atom, a chlorine atom at the second position, and a hydroxyl group at the fifth position of the benzene ring. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-2-chloro-5-hydroxybenzamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Amino or thiol-substituted benzamides.

Scientific Research Applications

N-Butyl-2-chloro-5-hydroxybenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Butyl-2-chloro-5-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The chlorine atom may also participate in halogen bonding, further influencing its biological activity .

Comparison with Similar Compounds

  • N-Butyl-2-chloro-4-hydroxybenzamide
  • N-Butyl-2-chloro-3-hydroxybenzamide
  • N-Butyl-2-chloro-6-hydroxybenzamide

Comparison: N-Butyl-2-chloro-5-hydroxybenzamide is unique due to the position of the hydroxyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The specific positioning of functional groups affects the compound’s ability to interact with biological targets and undergo various chemical reactions .

Properties

IUPAC Name

N-butyl-2-chloro-5-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-2-3-6-13-11(15)9-7-8(14)4-5-10(9)12/h4-5,7,14H,2-3,6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPTTWZHLXWYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C=CC(=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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